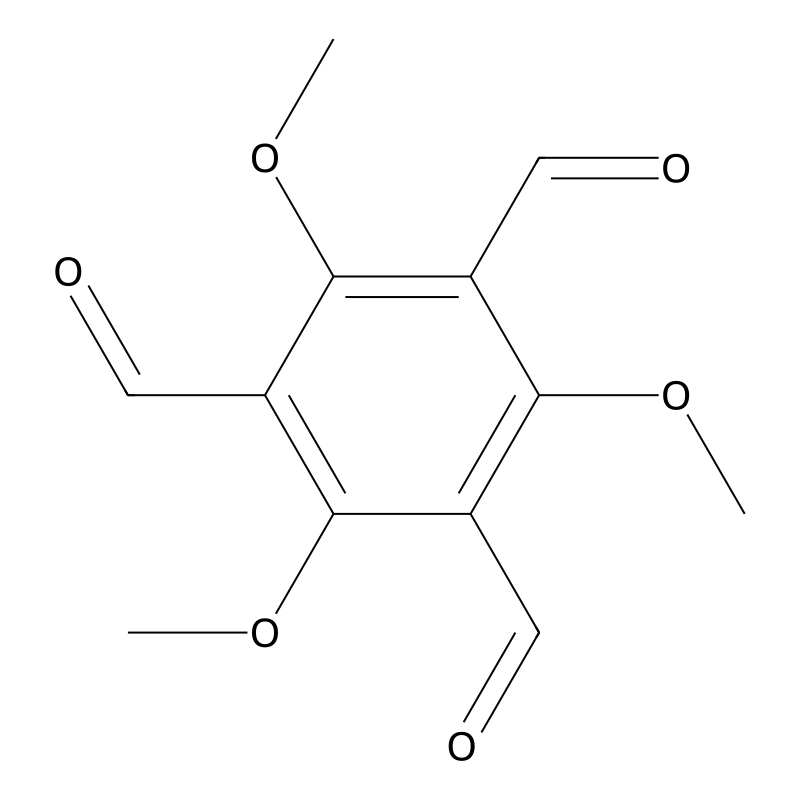

2,4,6-Trimethoxybenzene-1,3,5-tricarbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,4,6-Trimethoxybenzene-1,3,5-tricarbaldehyde is an organic compound with the molecular formula . It features a benzene ring substituted with three methoxy groups (-OCH₃) and three formyl groups (-CHO), making it a tricarbaldehyde derivative of 2,4,6-trimethoxybenzene. This compound is notable for its potential applications in organic synthesis and materials science due to its unique structural properties and reactivity.

- No information available on the mechanism of action in biological systems or interaction with other compounds.

Monomer for COFs (Covalent Organic Frameworks):

TPOMe shows promise as a building block for the synthesis of COFs (Covalent Organic Frameworks). COFs are a class of porous materials with well-defined structures formed by linking organic units through covalent bonds. Researchers have explored using TPOMe along with other molecules like Tab (tabularazines), Pa1 (tetraphenyl-1,4-benzenedisulfonic acid), Bpy (4,4'-bipyridine), and Azo (azobenzene) to create COFs with specific functionalities.CD Bioparticles:

The chemical behavior of 2,4,6-trimethoxybenzene-1,3,5-tricarbaldehyde can be categorized into several key reactions:

- Formylation: The compound can undergo further formylation to yield derivatives such as 2,4,6-trimethoxybenzene-1,3,5-tricarboxylic acid.

- Oxidation: Oxidative conditions can convert the aldehyde groups into carboxylic acids.

- Reduction: The aldehyde groups can be reduced to alcohols, specifically yielding 2,4,6-trimethoxybenzene-1,3,5-trimethanol.

- Substitution Reactions: Depending on the nucleophiles used, various substituted derivatives can be synthesized.

The synthesis of 2,4,6-trimethoxybenzene-1,3,5-tricarbaldehyde typically involves the following methods:

- Vilsmeier-Haack Reaction: A common approach where 2,4,6-trimethoxybenzene is treated with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride under controlled conditions to introduce the formyl groups.

- Alternative Synthetic Routes: Other methods may include various modifications of existing aromatic compounds or utilizing different formylating agents.

2,4,6-Trimethoxybenzene-1,3,5-tricarbaldehyde finds applications across several fields:

- Organic Synthesis: It serves as a versatile building block in the synthesis of complex organic molecules and covalent organic frameworks.

- Material Science: The compound has been utilized in the development of advanced materials such as polymers and nanomaterials.

- Research

While specific interaction studies focusing on 2,4,6-trimethoxybenzene-1,3,5-tricarbaldehyde are sparse, its chemical structure suggests potential interactions with various biological molecules. The methoxy groups may enhance solubility in organic solvents and influence reactivity with nucleophiles or electrophiles in biological systems. Further research is necessary to elucidate these interactions comprehensively.

Several compounds exhibit structural similarities to 2,4,6-trimethoxybenzene-1,3,5-tricarbaldehyde. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde | Hydroxyl groups instead of methoxy | Potentially greater reactivity due to hydroxyl groups; less soluble in organic solvents. |

| 2,4,6-Tribromobenzene-1,3,5-tricarbaldehyde | Bromine atoms replacing methoxy groups | Increased electrophilicity due to bromine; different reactivity patterns. |

| 2,4-Dimethoxybenzaldehyde | Fewer methoxy groups | Simpler structure leading to different synthetic pathways and applications. |

Uniqueness: The unique combination of three methoxy groups enhances solubility in organic solvents and influences reactivity compared to hydroxyl or halogen-substituted analogs. This structural characteristic makes 2,4,6-trimethoxybenzene-1,3,5-tricarbaldehyde particularly valuable in synthetic chemistry and materials science.